molecular formula C61H62N2O16 B15291867 10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel; Paclitaxel Imp I (EP)

10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel; Paclitaxel Imp I (EP)

Cat. No.: B15291867
M. Wt: 1079.1 g/mol
InChI Key: MMFNPTUBULOFLH-TVXMLZEGSA-N
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Description

10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel, also known as Paclitaxel Impurity I (EP), is a certified reference material used in various scientific and industrial applications. This compound is a derivative of paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. The molecular formula of this compound is C61H62N2O16, and it has a molecular weight of 1079.15 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel involves multiple steps, including the protection and deprotection of functional groups, as well as the coupling of various intermediates. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel is used in various scientific research applications, including:

    Chemistry: As a reference material for analytical methods development and validation.

    Biology: In studies of cellular processes and drug interactions.

    Medicine: As a standard for quality control in the production of paclitaxel-based pharmaceuticals.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel involves its interaction with microtubules, similar to paclitaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C61H62N2O16

Molecular Weight

1079.1 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C61H62N2O16/c1-34-41(76-56(72)47(66)45(36-21-11-6-12-22-36)62-53(69)38-25-15-8-16-26-38)32-61(74)52(78-55(71)40-29-19-10-20-30-40)50-59(5,42(65)31-43-60(50,33-75-43)79-35(2)64)51(68)49(44(34)58(61,3)4)77-57(73)48(67)46(37-23-13-7-14-24-37)63-54(70)39-27-17-9-18-28-39/h6-30,41-43,45-50,52,65-67,74H,31-33H2,1-5H3,(H,62,69)(H,63,70)/t41-,42-,43+,45-,46-,47+,48+,49+,50-,52-,59+,60-,61+/m0/s1

InChI Key

MMFNPTUBULOFLH-TVXMLZEGSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)[C@@H]([C@H](C8=CC=CC=C8)NC(=O)C9=CC=CC=C9)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C(C(C8=CC=CC=C8)NC(=O)C9=CC=CC=C9)O

Origin of Product

United States

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